
2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is a compound with the molecular formula C6H14ClNO4 and a molecular weight of 199.63 . It is stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been described in patents . For instance, a synthetic reaction to produce [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives has been reported . This synthetic reaction does not require isolation and purification of intermediates .Molecular Structure Analysis
The molecular structure of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen . The InChI code is 1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride” are not available, there are studies on the chemical reactions of related compounds .Physical And Chemical Properties Analysis
“2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 199.63 .Wissenschaftliche Forschungsanwendungen
DNA-Based Biophotonics and Cellular Staining
The derivative of 2-amino-6-bromonaphthalene has been utilized in the synthesis of DANPY (Dialkylaminonaphthylpyridinium), a biocompatible chromophore. This compound has shown efficacy in staining a variety of cellular targets, highlighting its potential applications in the field of DNA-based biophotonics and cellular staining. This research indicates its utility in creating diverse modular dye nuclei for specific applications in biological imaging and analysis (Kingsbury et al., 2019).
Brominated Dioxins Formation in Waste Incineration
Studies have explored the thermal degradation of brominated hydrocarbons, such as 2-bromophenol, a model compound related to 2-(2-Aminoethoxy)-6-bromonaphthalene. These studies are crucial in understanding the formation of hazardous brominated dioxins in waste incinerators and accidental fires. Such research contributes to environmental science, particularly in assessing and mitigating the risks associated with the disposal and thermal reaction of materials containing brominated hydrocarbons (Evans & Dellinger, 2003; 2005; 2006).
Colorimetric Sensing in Biological Systems
2-Bromonaphthalene derivatives have been employed as colorimetric sensors. For instance, 2-bromonaphthalene-1,4-dione demonstrates selective and sensitive detection for Cysteine in water solutions and bovine serum albumin. This highlights its potential in developing colorimetric sensors for amino acids and other biological molecules, offering valuable tools in biochemical and clinical research (Shang et al., 2016).
Synthesis of Novel Compounds
Research into 2-amino-6-bromonaphthalene has led to the synthesis of various novel compounds with potential applications in pharmacology and materials science. For example, derivatives have been synthesized with potential cytotoxicity against cancer cell lines, suggesting their relevance in drug discovery and cancer research (Nowak et al., 2015; 2014).
Wirkmechanismus
Target of Action
A structurally similar compound, aminoethoxyvinylglycine (avg), has been shown to inhibit acc (1-aminocyclopropane-1-carboxylic acid) synthase , which is an enzyme responsible for the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants .
Mode of Action
Avg, a similar compound, competitively inhibits acc synthase . This inhibition prevents the conversion of SAM to ACC, thereby reducing the production of ethylene in plants .
Biochemical Pathways
By inhibiting acc synthase, avg affects the ethylene biosynthesis pathway . Ethylene is a plant hormone involved in various processes like fruit ripening, senescence, and stress responses. By inhibiting its production, AVG can influence these processes .
Result of Action
Avg’s inhibition of ethylene production can have various effects on plant physiology, including delaying fruit ripening and senescence, and altering stress responses .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO.ClH/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11;/h1-4,7-8H,5-6,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCXYTNNZJXCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethoxy)-6-bromonaphthalene hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

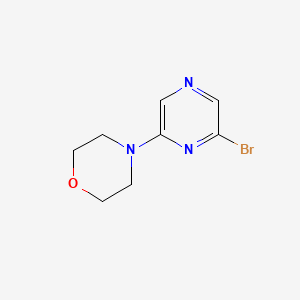
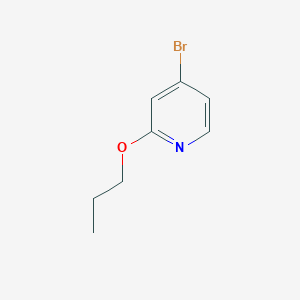
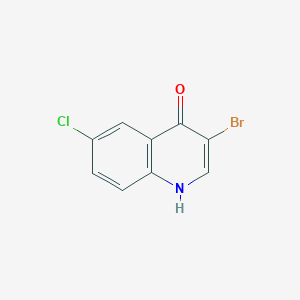

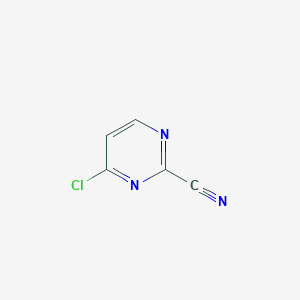
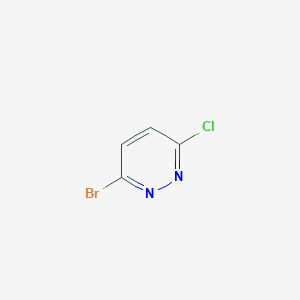

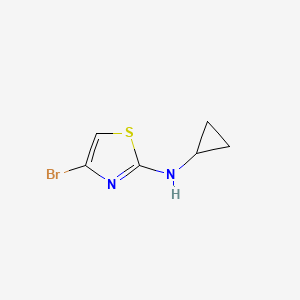


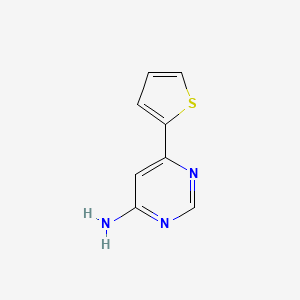
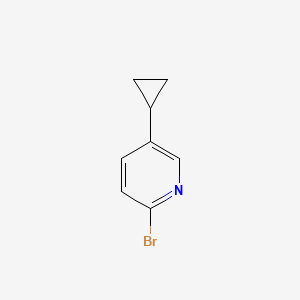

![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)